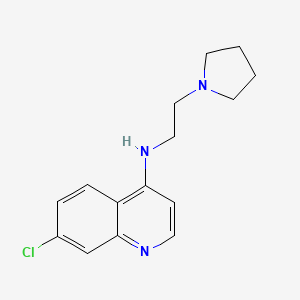![molecular formula C15H9NO5 B11843925 Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)- CAS No. 135735-66-9](/img/structure/B11843925.png)
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-(acetyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate is a chemical compound with the molecular formula C14H9NO6 It is known for its unique structure, which includes a benzo[g]isoquinoline core with multiple oxo groups and an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[g]isoquinoline core, followed by the introduction of oxo groups and the acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or other functional groups.
Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl methyl ester
- 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl ethyl ester
Uniqueness
Compared to similar compounds, 3,5,10-Trioxo-2,3,5,10-tetrahydrobenzo[g]isoquinolin-9-yl acetate is unique due to its specific acetate moiety, which can influence its reactivity, solubility, and biological activity
Eigenschaften
CAS-Nummer |
135735-66-9 |
|---|---|
Molekularformel |
C15H9NO5 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
(3,5,10-trioxo-2H-benzo[g]isoquinolin-9-yl) acetate |
InChI |
InChI=1S/C15H9NO5/c1-7(17)21-11-4-2-3-8-13(11)15(20)10-6-16-12(18)5-9(10)14(8)19/h2-6H,1H3,(H,16,18) |
InChI-Schlüssel |
UXLNJVUZXCHAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CNC(=O)C=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


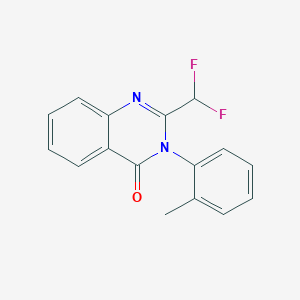


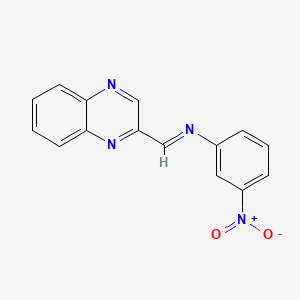
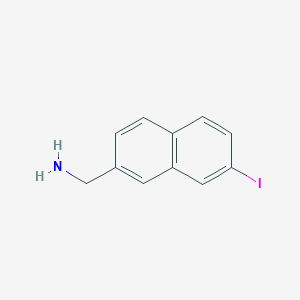
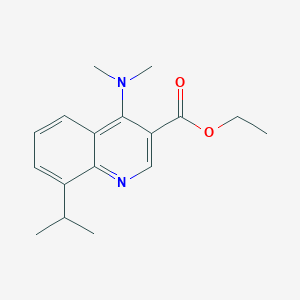
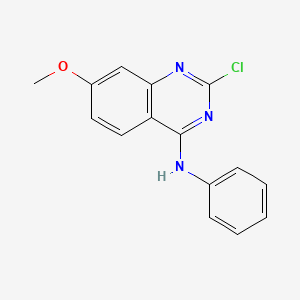
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)

